ethyl (4Z)-4-[(4-chloroanilino)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate
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Overview
Description
The compound identified by the Chemical Abstracts Service (CAS) number ethyl (4Z)-4-[(4-chloroanilino)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate is a chemical of significant interest in various scientific fields. This compound has unique properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4Z)-4-[(4-chloroanilino)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it often includes reactions such as alkylation, halogenation, and cyclization. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This often involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The industrial process also includes purification steps such as distillation, crystallization, and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
ethyl (4Z)-4-[(4-chloroanilino)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation efficiently .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
ethyl (4Z)-4-[(4-chloroanilino)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on disease pathways.
Mechanism of Action
The mechanism by which ethyl (4Z)-4-[(4-chloroanilino)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Properties
IUPAC Name |
ethyl (4Z)-4-[(4-chloroanilino)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-3-21-15(20)13-9(2)18-14(19)12(13)8-17-11-6-4-10(16)5-7-11/h4-8,17H,3H2,1-2H3,(H,18,19)/b12-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQVMBXWXRJKHZ-WQLSENKSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C1=CNC2=CC=C(C=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C\1=C(NC(=O)/C1=C\NC2=CC=C(C=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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